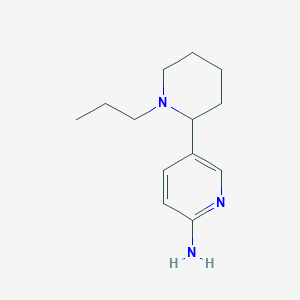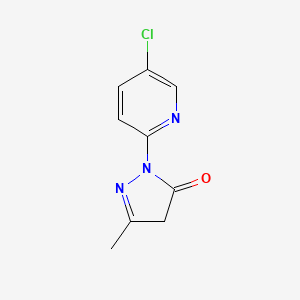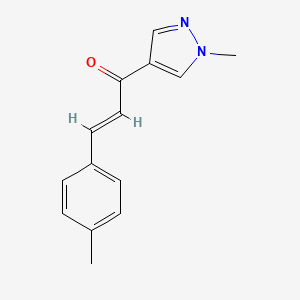
Cy 3-Osu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy 3-Osu, also known as Cyanine 3-Osu, is a synthetic dye belonging to the cyanine family. Cyanine dyes are widely used in various scientific applications due to their fluorescent properties. This compound is particularly known for its bright orange fluorescence and is commonly used in labeling nucleic acids, proteins, and other biomolecules for imaging and detection purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cy 3-Osu is typically synthesized through a series of chemical reactions involving the coupling of a cyanine dye with an N-hydroxysuccinimide (NHS) ester. The process generally involves the following steps:
Synthesis of Cyanine Dye: The cyanine dye is synthesized by reacting a quaternary ammonium salt with a polymethine bridge.
Coupling with NHS Ester: The cyanine dye is then reacted with an NHS ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Cy 3-Osu undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with primary amines to form stable amide bonds, making it useful for labeling proteins and other biomolecules.
Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation and reduction reactions under certain conditions, affecting its fluorescence properties.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to label biomolecules.
Oxidizing Agents: Can affect the fluorescence properties of this compound.
Reducing Agents: May be used to stabilize the dye in certain applications.
Major Products Formed
The primary product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in labeled biomolecules that can be used for various imaging and detection applications .
Aplicaciones Científicas De Investigación
Cy 3-Osu has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to label nucleic acids, proteins, and other biomolecules.
Medicine: Employed in diagnostic assays and imaging techniques to detect specific biomolecules and monitor biological processes.
Industry: Utilized in the development of biosensors and other analytical devices .
Mecanismo De Acción
Cy 3-Osu exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the visualization and detection of labeled biomolecules. The fluorescence of this compound is influenced by its environment, including factors such as pH, solvent, and the presence of other molecules .
Comparación Con Compuestos Similares
Cy 3-Osu is part of the cyanine dye family, which includes several other compounds with similar structures and properties. Some of the similar compounds include:
Cy 3: A cyanine dye with similar fluorescent properties but without the NHS ester group.
Cy 5: Another cyanine dye with a longer wavelength emission, often used in combination with Cy 3 for multiplexing applications.
Alexa Fluor 555: A dye with similar fluorescence characteristics but greater photostability and brightness .
This compound is unique due to its NHS ester group, which allows for efficient labeling of biomolecules through stable amide bond formation. This makes it particularly useful for applications requiring covalent attachment of the dye to target molecules .
Propiedades
Fórmula molecular |
C34H40ClN3O4 |
|---|---|
Peso molecular |
590.1 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride |
InChI |
InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
KWDMHANYPGHTLW-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11817772.png)
![2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11817778.png)





![Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B11817806.png)


![2-[3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B11817844.png)

